molecular formula C23H32O3Si B13929041 3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Cat. No.: B13929041
M. Wt: 384.6 g/mol
InChI Key: KBYXEQCSNASCPN-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxymethoxy and triisopropylsilyl ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol typically involves multiple steps, starting with the preparation of the naphthalene core. The methoxymethoxy group is introduced through a methoxymethylation reaction, while the triisopropylsilyl ethynyl group is added via a silylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxymethoxy and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(methoxymethoxy)naphthalen-1-ol
  • 3-Methoxynaphthalen-1-ol
  • 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol

Uniqueness

3-(Methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol stands out due to the combination of its methoxymethoxy and triisopropylsilyl ethynyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H32O3Si

Molecular Weight

384.6 g/mol

IUPAC Name

3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol

InChI

InChI=1S/C23H32O3Si/c1-16(2)27(17(3)4,18(5)6)12-11-19-9-8-10-20-13-21(26-15-25-7)14-22(24)23(19)20/h8-10,13-14,16-18,24H,15H2,1-7H3

InChI Key

KBYXEQCSNASCPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)O)OCOC)(C(C)C)C(C)C

Origin of Product

United States

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